molecular formula C6H3Cl2N3 B8057319 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8057319
M. Wt: 188.01 g/mol
InChI Key: ZSKDUIISOKVWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound belonging to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3,8-dichloropyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization under acidic conditions[_{{{CITATION{{{1{Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a ... - MDPI](https://www.mdpi.com/1420-3049/28/23/7876)[{{{CITATION{{{_2{Discovery of pyrazolo [3,4- d]pyrimidine and pyrazolo [4,3- e] 1,2,4 ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the chlorine atoms or other substituents on the ring.

  • Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

  • Substitution reactions often involve nucleophiles like amines or alcohols, with suitable solvents and temperatures.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In organic chemistry, 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives can be used to explore biological pathways and develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound derivatives are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: The compound's unique properties make it useful in material science and the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridazine

  • 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrimidine

  • 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness: 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern and the resulting chemical reactivity. Its unique structure allows for distinct interactions and applications compared to other triazolopyridines.

Properties

IUPAC Name

3,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDUIISOKVWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.